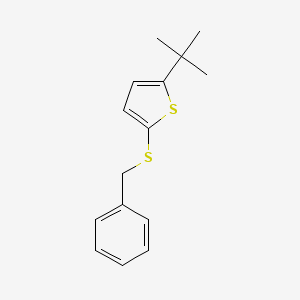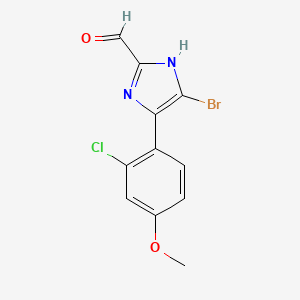
N-(Azido-PEG4)-L-Lyisine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Azido-PEG4)-L-Lysine: is a compound that features an azide group attached to a polyethylene glycol (PEG) spacer and a lysine residue. This compound is particularly notable for its applications in click chemistry, a class of biocompatible chemical reactions that are used to join substrates of interest with specific biomolecules. The azide group in N-(Azido-PEG4)-L-Lysine enables it to participate in these reactions, making it a valuable tool in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(Azido-PEG4)-L-Lysine typically involves the following steps:
Protection of the Lysine Amine Group: The amine group of lysine is protected using a suitable protecting group such as Fmoc (9-fluorenylmethyloxycarbonyl).
Attachment of the PEG Spacer: The protected lysine is then reacted with a PEG derivative that contains a reactive group, such as an NHS ester, to form a PEGylated lysine intermediate.
Introduction of the Azide Group: The PEGylated lysine intermediate is then reacted with an azide-containing reagent to introduce the azide group.
Deprotection: Finally, the protecting group on the lysine is removed to yield the final product, N-(Azido-PEG4)-L-Lysine.
Industrial Production Methods: Industrial production of N-(Azido-PEG4)-L-Lysine follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated synthesizers, high-purity reagents, and stringent quality control measures to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: N-(Azido-PEG4)-L-Lysine primarily undergoes click chemistry reactions, specifically:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the azide group reacting with an alkyne in the presence of a copper catalyst to form a triazole ring.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction is similar to CuAAC but does not require a copper catalyst. Instead, it uses strained alkynes to facilitate the reaction.
Common Reagents and Conditions:
CuAAC: Requires a copper catalyst, typically copper sulfate, and a reducing agent such as sodium ascorbate.
SPAAC: Utilizes strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).
Major Products: The major products of these reactions are triazole-linked conjugates, which are stable and biocompatible.
Aplicaciones Científicas De Investigación
N-(Azido-PEG4)-L-Lysine has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of complex molecules and polymers through click chemistry.
Biology: Employed in the labeling and tracking of biomolecules, such as proteins and nucleic acids, in biological systems.
Medicine: Utilized in drug delivery systems and the development of diagnostic tools.
Industry: Applied in the creation of advanced materials and surface modifications.
Mecanismo De Acción
The mechanism of action of N-(Azido-PEG4)-L-Lysine involves its azide group participating in click chemistry reactions. The azide group reacts with alkynes or strained alkynes to form stable triazole linkages. This reaction is highly specific and efficient, allowing for the precise modification of biomolecules and materials. The PEG spacer enhances the solubility and biocompatibility of the compound, making it suitable for use in various biological and medical applications.
Comparación Con Compuestos Similares
Azido-PEG4-NHS Ester: Similar to N-(Azido-PEG4)-L-Lysine but contains an NHS ester group for labeling primary amines.
Azido-dPEG4-NHS Ester: Contains a discrete PEG spacer and an NHS ester group.
N-(Azido-PEG4)-N-bis(PEG4-NHS Ester): A PEG-based linker used in the synthesis of PROTACs (proteolysis-targeting chimeras).
Uniqueness: N-(Azido-PEG4)-L-Lysine is unique due to its lysine residue, which provides additional functional groups for further modification. This makes it a versatile tool for bioconjugation and the development of multifunctional molecules.
Propiedades
Fórmula molecular |
C17H33N5O7 |
|---|---|
Peso molecular |
419.5 g/mol |
Nombre IUPAC |
2-amino-6-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]hexanoic acid |
InChI |
InChI=1S/C17H33N5O7/c18-15(17(24)25)3-1-2-5-20-16(23)4-7-26-9-11-28-13-14-29-12-10-27-8-6-21-22-19/h15H,1-14,18H2,(H,20,23)(H,24,25) |
Clave InChI |
SQGPBNIJGROUPH-UHFFFAOYSA-N |
SMILES canónico |
C(CCNC(=O)CCOCCOCCOCCOCCN=[N+]=[N-])CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Nitro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B13707149.png)











![(2R,7S)-tricyclo[6.2.1.02,7]undeca-4,9-diene-3,6-dione](/img/structure/B13707237.png)
